molecular formula C7H4F3N3 B1609959 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine CAS No. 230305-81-4

3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1609959
CAS No.: 230305-81-4
M. Wt: 187.12 g/mol
InChI Key: QVHPHQMHLWQWFX-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a trifluoromethyl group at the 3-position

Mechanism of Action

Target of Action

3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agricultural industry . The compound’s unique physicochemical properties, attributed to the combination of the fluorine atom and the pyridine moiety, contribute to its biological activities .

Mode of Action

The mode of action of TFMP derivatives is thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety . The presence of these elements in the compound’s structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .

Biochemical Pathways

It is known that tfmp derivatives are used in the protection of crops from pests . This suggests that the compound may interfere with the biochemical pathways essential for the survival or reproduction of these pests.

Pharmacokinetics

The compound’s unique physicochemical properties, attributed to the fluorine atom and the pyridine moiety, likely influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of TFMP derivatives is the effective control of pests in the agricultural industry . More than 20 new TFMP-containing agrochemicals have been introduced to the market, demonstrating the compound’s effectiveness .

Action Environment

The action environment of this compound is typically the agricultural field, where the compound is used to protect crops from pests . Environmental factors such as temperature, humidity, and pH could potentially influence the compound’s action, efficacy, and stability.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific arrangement of nitrogen atoms and the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHPHQMHLWQWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(NN=C21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443020
Record name 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230305-81-4
Record name 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
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